1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one
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Overview
Description
1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one is an organic compound with a molecular formula of C12H15ClO This compound is characterized by the presence of a chlorophenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 2,3-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the recycling of catalysts to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-2-methylpropan-1-one: Similar structure but with a different alkyl chain length.
1-(4-Chlorophenyl)-2,3-dimethylpentan-1-one: Similar structure but with an additional methyl group.
1-(4-Chlorophenyl)-2,3-dimethylhexan-1-one: Similar structure but with a longer alkyl chain.
Properties
Molecular Formula |
C12H15ClO |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C12H15ClO/c1-8(2)9(3)12(14)10-4-6-11(13)7-5-10/h4-9H,1-3H3 |
InChI Key |
GIRDYJRQZQMRSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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